An In-depth Technical Guide to the Synthesis and Properties of 3-(Propane-1-sulfonamido)benzoic acid
An In-depth Technical Guide to the Synthesis and Properties of 3-(Propane-1-sulfonamido)benzoic acid
Abstract
This technical guide provides a comprehensive overview of 3-(Propane-1-sulfonamido)benzoic acid, a molecule of significant interest in medicinal chemistry. The guide details a robust and reliable protocol for its synthesis via the sulfonylation of 3-aminobenzoic acid. It offers an in-depth analysis of the compound's physicochemical and spectroscopic properties, supported by predictive data and analysis of analogous structures. Furthermore, this document explores the burgeoning therapeutic potential of the 3-sulfonamido benzoic acid scaffold, particularly as a modulator of the P2Y14 receptor, a key target in inflammatory diseases. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile compound in their research endeavors.
Introduction: The Emerging Importance of the 3-Sulfonamido Benzoic Acid Scaffold
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents.[1] Its ability to mimic the carboxylic acid group and participate in hydrogen bonding interactions has made it a privileged scaffold in drug design. When incorporated into a benzoic acid framework, it gives rise to a class of compounds with diverse biological activities.
Recently, the 3-sulfonamido benzoic acid scaffold has gained prominence as a promising platform for the development of antagonists for the P2Y14 receptor.[2] This receptor is implicated in a variety of inflammatory processes, and its modulation presents a therapeutic opportunity for conditions such as acute lung injury.[2][3] 3-(Propane-1-sulfonamido)benzoic acid is a representative member of this class, and a thorough understanding of its synthesis and properties is crucial for advancing research in this area.
This guide provides a detailed, field-proven methodology for the synthesis of 3-(Propane-1-sulfonamido)benzoic acid, an analysis of its key chemical and physical properties, and a discussion of its potential applications in drug discovery.
Synthesis of 3-(Propane-1-sulfonamido)benzoic acid: A Step-by-Step Protocol
The synthesis of 3-(Propane-1-sulfonamido)benzoic acid is achieved through a nucleophilic substitution reaction between 3-aminobenzoic acid and propane-1-sulfonyl chloride. The lone pair of electrons on the amino group of 3-aminobenzoic acid acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base is utilized to neutralize the hydrochloric acid byproduct generated during the reaction.
Reaction Scheme
Caption: Reaction scheme for the synthesis of 3-(Propane-1-sulfonamido)benzoic acid.
Experimental Protocol
Materials:
-
3-Aminobenzoic acid (99%)
-
Propane-1-sulfonyl chloride (98%)
-
Pyridine, anhydrous (99.8%)
-
Dichloromethane (DCM), anhydrous (99.8%)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
pH paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: To the stirred solution, add anhydrous pyridine (1.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve propane-1-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash with 1 M hydrochloric acid (2 x volume of DCM) to remove excess pyridine.
-
Wash the organic layer with deionized water (2 x volume of DCM) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Alternatively, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be employed to obtain the pure product.
-
Causality Behind Experimental Choices
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent the hydrolysis of the highly reactive propane-1-sulfonyl chloride, which would reduce the yield of the desired product.
-
Pyridine as a Base: Pyridine serves as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the sulfonamide. It also acts as a nucleophilic catalyst.
-
Controlled Addition at 0 °C: The dropwise addition of the sulfonyl chloride at low temperature helps to control the exothermic nature of the reaction and minimize the formation of side products.
-
Aqueous Work-up: The acid wash is essential for removing the basic pyridine from the reaction mixture, simplifying the purification process.
-
Purification Method: Column chromatography is a robust method for separating the desired product from any unreacted starting materials and byproducts. Recrystallization is a suitable alternative if the crude product is of sufficient purity.
Physicochemical and Spectroscopic Properties
A thorough characterization of 3-(Propane-1-sulfonamido)benzoic acid is essential for its identification, purity assessment, and further use in research and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 35318-39-5 | [4][5] |
| Molecular Formula | C10H13NO4S | [4][5] |
| Molecular Weight | 243.28 g/mol | [4][5] |
| Predicted Boiling Point | 427.4 ± 47.0 °C | [4] |
| Predicted Density | 1.386 ± 0.06 g/cm³ | [4] |
| Predicted pKa | 3.97 ± 0.10 | [4] |
| Solubility | Soluble in many organic solvents such as methanol, ethanol, and acetone.[6][7] Poorly soluble in cold water.[6][7] | Inferred from properties of benzoic acid and sulfonamides |
Spectroscopic Data (Predicted and Analogous)
Due to the limited availability of experimentally derived public data, the following spectroscopic characteristics are based on predictive models and analysis of analogous compounds.
3.2.1. 1H Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum is expected to show distinct signals for the protons of the propyl group and the aromatic ring.
-
Aromatic Protons (δ 7.5-8.5 ppm): The protons on the benzoic acid ring will appear in the downfield region, with their multiplicity and coupling constants dependent on the substitution pattern.
-
Sulfonamide N-H Proton (δ ~10 ppm): A broad singlet corresponding to the acidic proton of the sulfonamide group.
-
Propyl Group Protons (δ 0.9-3.2 ppm):
-
A triplet for the terminal methyl (CH3) group.
-
A multiplet (sextet) for the methylene (CH2) group adjacent to the methyl group.
-
A triplet for the methylene (CH2) group attached to the sulfur atom.
-
3.2.2. 13C Nuclear Magnetic Resonance (NMR) Spectroscopy
The 13C NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Carboxylic Acid Carbonyl (C=O) (δ ~165-175 ppm): The carbonyl carbon of the benzoic acid will be observed in the downfield region.
-
Aromatic Carbons (δ ~110-140 ppm): Six distinct signals for the carbons of the benzene ring.
-
Propyl Group Carbons (δ ~13-55 ppm): Three signals corresponding to the three carbon atoms of the propyl group.
3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm-1.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm-1.
-
N-H Stretch (Sulfonamide): A band in the region of 3200-3300 cm-1.
-
S=O Stretch (Sulfonamide): Two strong bands corresponding to the asymmetric and symmetric stretching of the sulfonyl group, typically found around 1330-1370 cm-1 and 1140-1180 cm-1, respectively.[8]
-
Aromatic C=C Stretch: Bands in the region of 1450-1600 cm-1.
3.2.4. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
-
Molecular Ion Peak [M+H]+: Expected at m/z 244.
-
Key Fragmentation: A characteristic fragmentation of aromatic sulfonamides is the loss of SO2 (64 Da).[3][9] Other fragmentations may involve the loss of the propyl group or cleavage of the amide bond.
Potential Applications in Drug Discovery
The 3-sulfonamido benzoic acid scaffold is a key pharmacophore in a series of recently developed potent and selective antagonists of the P2Y14 receptor.[2] The P2Y14 receptor, a G protein-coupled receptor, is activated by UDP-sugars and is highly expressed on immune cells.[10][11] Its activation is linked to inflammatory responses, making it an attractive target for the development of novel anti-inflammatory therapeutics.[10][12]
Studies have shown that derivatives of 3-sulfonamido benzoic acid can effectively block the P2Y14 receptor, leading to a reduction in inflammatory responses in preclinical models of acute lung injury.[2] This suggests that 3-(Propane-1-sulfonamido)benzoic acid and its analogues could serve as valuable starting points for the design and synthesis of new drugs for a range of inflammatory conditions.
Caption: Logical relationship of 3-(Propane-1-sulfonamido)benzoic acid to drug discovery.
Conclusion
3-(Propane-1-sulfonamido)benzoic acid is a synthetically accessible molecule with significant potential in the field of medicinal chemistry. This guide has provided a detailed and practical protocol for its synthesis, a comprehensive overview of its physicochemical and spectroscopic properties, and an insight into its promising role as a scaffold for the development of novel P2Y14 receptor antagonists. The information presented herein is intended to empower researchers to confidently synthesize, characterize, and utilize this valuable compound in their pursuit of new therapeutic agents for inflammatory diseases.
References
-
National Institutes of Health. (2023). P2Y14 Receptor Antagonists for the Treatment of Inflammatory Diseases, Including Pulmonary and Renal Conditions and Chronic Pain. NIH Technology Transfer. [Link]
-
National Institutes of Health. (2025). P2Y14 Receptor Antagonists for the Treatment of Inflammatory Diseases, Including Pulmonary and Renal Conditions and Chronic Pain. [Link]
-
PubMed. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]
-
PubMed. (n.d.). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. [Link]
-
Wikipedia. (n.d.). Benzoic acid. [Link]
-
ACS Publications. (n.d.). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. [Link]
-
ACS Publications. (n.d.). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. [Link]
-
National Center for Biotechnology Information. (n.d.). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. [Link]
-
PubMed. (n.d.). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
-
PubMed. (n.d.). Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation. [Link]
-
ResearchGate. (n.d.). Representative mass spectra of selected sulfonamides without.... [Link]
-
ResearchGate. (n.d.). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. [Link]
-
PubMed. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Link]
-
PubMed. (n.d.). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. [Link]
-
ResearchGate. (n.d.). (a) 13C-NMR (b) 1H-NMR of LCMO-N-(3-nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide.. [Link]
-
ACS Publications. (n.d.). P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling. [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds.. [Link]
-
Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
-
Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. [Link]
- Google Patents. (n.d.).
-
PubMed Central. (n.d.). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. [Link]
-
Royal Society of Chemistry. (n.d.). The infrared spectra of some sulphonamides. [Link]
-
ACS Publications. (n.d.). Drug-like Antagonists of P2Y Receptor Subtypes: An Update. [Link]
-
PubMed Central. (n.d.). Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis. [Link]
-
Wikipedia. (n.d.). Benzenesulfonic acid. [Link]
-
ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]
-
PubMed Central. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. [Link]
-
Natural Products Magnetic Resonance Database. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0218950). [Link]
-
American Chemical Society. (n.d.). Benzenesulfonic acid. [Link]
-
ResearchGate. (n.d.). An efficient and novel method for the synthesis of arylsulfonamides and sulfonic acid esters under solvent-free conditions. [Link]
-
ResearchGate. (n.d.). (A) Synthesis of N-arylsulfonamides (B) synthesis of N-arylcarbamates. [Link]
-
ResearchGate. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations.. [Link]
-
Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. [Link]
-
ResearchGate. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]
-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
ChemistryViews. (n.d.). Mild Sulfonylation of Anilines. [Link]
-
SciSpace. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]
-
PubMed Central. (n.d.). 4-Benzenesulfonamidobenzoic acid. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Technology - P2Y14 Receptor Antagonists for the Treatment of Inflammatory Diseases, Including Pulmonary and Renal Conditions and Chronic Pain [nih.technologypublisher.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. P2Y14 Receptor Antagonists for the Treatment of Inflammatory Diseases, Including Pulmonary and Renal Conditions and Chronic Pain | Technology Transfer [techtransfer.nih.gov]
